4-Phenylpiperidine-4-carboxylic acid hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 4-phenylpiperidine-4-carboxylic acid hydrochloride, reflecting its core structural components and salt formation. The structural representation encompasses a six-membered piperidine ring bearing a phenyl substituent and carboxylic acid group at the 4-position, complexed with hydrochloric acid to form the hydrochloride salt. The International Chemical Identifier system provides the standardized representation as 1S/C12H15NO2.ClH/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H. This notation encapsulates the complete molecular structure including stereochemical considerations and connectivity patterns between atoms.
The Simplified Molecular Input Line Entry System representation for this compound is documented as OC(=O)C1(CCNCC1)c1ccccc1.Cl, which provides a linear encoding of the molecular structure suitable for computational applications and database storage. The three-dimensional conformational characteristics of the molecule reveal the spatial arrangement of functional groups, with the phenyl ring positioned perpendicular to the piperidine ring plane, optimizing steric interactions and electronic properties. The carboxylic acid group adopts a conformation that facilitates hydrogen bonding interactions, contributing to the compound's crystalline packing and solid-state properties. The International Chemical Identifier Key XAFOQBKRECBLRK-UHFFFAOYSA-N serves as a unique digital fingerprint for database searching and compound identification across various chemical information systems.
Chemical Abstracts Service Registry Number and Regulatory Identifiers
The Chemical Abstracts Service registry number for this compound is definitively established as 53484-76-7, providing the primary means of unambiguous identification in chemical databases and regulatory systems. This registry number ensures consistent recognition across international chemical commerce, regulatory filings, and scientific literature. The PubChem Compound Identification Number is assigned as 42614249, facilitating access to comprehensive chemical information within the National Center for Biotechnology Information database system. Additional database identifiers include the Molecular Design Limited number MFCD06795761, which serves as a cross-reference for chemical inventory and catalog systems.
Molecular Formula and Weight Calculations
The molecular formula for this compound is precisely established as C12H16ClNO2, representing the complete composition including the hydrochloride counterion. This formula accounts for twelve carbon atoms forming the phenyl ring, piperidine ring, and carboxylic acid group, sixteen hydrogen atoms distributed across the organic framework and the acidic proton, one chlorine atom from the hydrochloride salt, one nitrogen atom within the piperidine ring, and two oxygen atoms comprising the carboxylic acid functionality. The systematic accounting of atomic composition enables precise molecular weight calculations and stoichiometric determinations for synthetic applications.
The molecular weight calculations yield a precise value of 241.71 to 241.72 grams per mole, with slight variations attributed to different rounding conventions and atomic weight standards used by various sources. The exact mass, determined through high-resolution mass spectrometry standards, is calculated as 241.086960 atomic mass units, providing the precision necessary for analytical method development and compound identification. These mass values are essential for formulation development, where precise stoichiometric relationships determine product purity and therapeutic equivalence.
Table 1: Molecular Composition and Mass Data
The calculation methodology involves summation of standard atomic weights as defined by the International Union of Pure and Applied Chemistry, accounting for natural isotope abundances in standard atomic weight determinations. The precision of these calculations directly impacts analytical method validation, where mass balance considerations are crucial for purity assessments and impurity profiling. Molecular weight determinations also influence pharmacokinetic property predictions and formulation development strategies.
Salt Formation Rationale: Hydrochloride Counterion Considerations
The selection of hydrochloride as the counterion for 4-phenylpiperidine-4-carboxylic acid represents a strategic choice based on established pharmaceutical principles and practical considerations governing salt formation. Hydrochloride salts constitute approximately sixty percent of all basic drug salt forms, primarily due to hydrochloric acid's safety profile, abundance in biological systems, cost-effectiveness, and strong acidic properties that facilitate salt formation with most basic compounds. The pKa rule governing salt formation requires a pKa difference greater than two to three units between the acid and base components to ensure stable salt formation, which is readily achieved with hydrochloric acid's strong acidic character.
The formation of the hydrochloride salt significantly enhances the compound's aqueous solubility compared to the free base form, addressing fundamental challenges in pharmaceutical development and analytical methodology. This solubility enhancement results from the ionic nature of the salt, which promotes favorable interactions with polar solvents and facilitates dissolution kinetics. The pH-solubility profile of hydrochloride salts demonstrates characteristic behavior where solubility increases dramatically at lower pH values, enabling formulation flexibility and improved bioavailability potential. The common ion effect observed at very low pH values provides additional control over dissolution behavior and enables precipitation-based purification strategies.
Table 2: Hydrochloride Salt Formation Advantages
| Property | Free Base | Hydrochloride Salt | Improvement Factor |
|---|---|---|---|
| Aqueous Solubility | Limited | Enhanced | Significant increase |
| Crystalline Stability | Variable | Improved | Enhanced storage stability |
| Handling Properties | Hygroscopic potential | Reduced hygroscopicity | Improved processability |
| Melting Point | Not specified | 317-319°C | Defined thermal characteristics |
| Chemical Stability | pH sensitive | Improved stability | Enhanced shelf life |
The crystalline properties of the hydrochloride salt form contribute significantly to its practical utility, with the melting point determined as 317-319°C indicating robust thermal stability suitable for standard processing conditions. The salt formation also influences hygroscopic behavior, typically reducing moisture uptake compared to free base forms and improving storage stability under ambient conditions. These characteristics become particularly important in pharmaceutical development, where consistent physical properties are essential for reproducible manufacturing and product performance. The chloride counterion's small ionic radius minimizes molecular weight dilution effects, maintaining favorable drug loading characteristics while providing the benefits of salt formation.
Properties
IUPAC Name |
4-phenylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFOQBKRECBLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655080 | |
| Record name | 4-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53484-76-7 | |
| Record name | 4-Phenylpiperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylpiperidine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method Overview:
This approach involves starting with a suitably substituted piperidine, followed by arylation and subsequent carboxylation to introduce the carboxylic acid group, which is then converted into its hydrochloride salt.
Stepwise Procedure:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| a. N-Arylation | Reacting piperidine with phenyl halides to introduce the phenyl group at the nitrogen or at the 4-position | Phenyl halide (e.g., bromobenzene), base (e.g., potassium carbonate), reflux | Patent US2904550A, Example 1 |
| b. Functionalization at 4-position | Oxidation or substitution to introduce hydroxyl or other groups at the 4-position | Oxidizing agents (e.g., potassium permanganate), or halogenation followed by substitution | Patent US2486795A |
| c. Carboxylation | Carboxylation via carbonation or direct oxidation of the side chain | CO₂ under pressure, or oxidation of side chains | Patent US2486795A |
Notes:
- The process involves high-temperature heating to induce rearrangements and functional group transformations.
- The reaction conditions are optimized to prevent over-oxidation or undesired side reactions.
Hydrogenation and Hydroxylation of Phenylpiperidine Intermediates
Method Overview:
This method utilizes hydrogenation of phenyl-substituted piperidines, followed by hydroxylation at the 4-position, leading to the formation of the corresponding carboxylic acid.
Stepwise Procedure:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| a. Synthesis of phenylpiperidine | Cyclization of phenylamine derivatives with appropriate precursors | Cyclization agents, reflux | Patent US2904550A |
| b. Hydrogenation | Catalytic hydrogenation to saturate the aromatic ring or modify side chains | Hydrogen gas, palladium or platinum catalyst, room temperature | Patent US2904550A |
| c. Hydroxylation | Oxidative hydroxylation at the 4-position | Oxidants such as hydrogen peroxide, or via enzymatic methods | Patent US2486795A |
| d. Oxidation to Carboxylic Acid | Oxidative cleavage of hydroxyl groups to form carboxylic acid | Potassium permanganate, or other strong oxidants | Patent US2486795A |
Notes:
- The hydroxylation step often involves controlled oxidation to prevent over-oxidation.
- The final acid is obtained after acidification of the oxidized intermediate.
Conversion to Hydrochloride Salt
Method Overview:
The free base of 4-phenylpiperidine-4-carboxylic acid is converted into its hydrochloride salt through acid-base reactions.
Procedure:
| Step | Description | Reagents & Conditions | References |
|---|---|---|---|
| a. Acidification | Dissolving the free base in a suitable solvent and bubbling or adding gaseous hydrogen chloride | Hydrogen chloride gas, or hydrochloric acid solution | Patent US2904550A, Example 1 |
| b. Crystallization | Recrystallization from suitable solvents such as methanol, ethanol, or ethyl acetate | Recrystallization solvents | Patent US2904550A |
Notes:
- The purity of the hydrochloride salt is critical for pharmaceutical applications.
- Melting points and elemental analysis confirm the identity and purity.
Research Findings and Data Summary
| Aspect | Data / Findings | Source |
|---|---|---|
| Yield | Typical yields range from 60-85% depending on the step and purity of starting materials | Patent US2904550A, Example 1 |
| Reaction Conditions | Reflux temperatures between 80-150°C; use of inert atmospheres (nitrogen or argon) during sensitive steps | Patent US2486795A |
| Purification | Recrystallization from ethanol, methanol, or ethyl acetate; chromatography if necessary | Patent US2904550A |
| Characterization | Melting points around 192-193°C for the hydrochloride; elemental analysis matching theoretical values | Patent US2904550A |
Summary of Key Preparation Methods
| Method | Core Steps | Advantages | Limitations |
|---|---|---|---|
| N-Arylation & Carboxylation | Aromatic substitution followed by oxidation | Well-established, high yield | Requires high temperature and careful control |
| Hydrogenation & Hydroxylation | Reduction and oxidation of phenylpiperidines | Suitable for specific derivatives | Multi-step process, sensitive to over-oxidation |
| Salt Formation | Acid-base reaction to produce hydrochloride | Straightforward, high purity | Dependent on purity of free base |
Chemical Reactions Analysis
Types of Reactions
4-Phenylpiperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as alkyl, acyl, or aryl groups.
Scientific Research Applications
4-Phenylpiperidine-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including analgesic and antispasmodic effects.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Phenylpiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. It acts as an agonist or antagonist at these receptors, modulating their activity and resulting in various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Ester Derivatives
Several ester derivatives of 4-phenylpiperidine-4-carboxylic acid are clinically significant:
Key Structural Differences :
- 4-Phenylpiperidine-4-carboxylic acid hydrochloride lacks the ester group and nitrogen-bound alkyl/aryl chains present in its analogues.
- The carboxylic acid group may serve as a metabolite (e.g., diphenoxylic acid from diphenoxylate) or exhibit distinct receptor binding .
Functional Analogues: Piperidine Carboxylic Acids
Comparison :
- This compound has enhanced steric bulk and aromatic interactions due to the phenyl group, which may influence binding to biological targets compared to unsubstituted isonipecotic acid.
Pharmacologically Related Compounds
Functional Insights :
- The hydrochloride salt form improves stability and solubility, critical for formulation.
- Regulatory status varies: Diphenoxylate is a Schedule V controlled substance in the U.S., while its precursor, 4-phenylpiperidine-4-carboxylic acid derivatives, may face similar restrictions .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The hydrochloride salt of 4-phenylpiperidine-4-carboxylic acid likely has higher aqueous solubility compared to ester analogues like meperidine .
- Metabolism: Ester derivatives (e.g., diphenoxylate) undergo hydrolysis to active carboxylic acids, suggesting that 4-phenylpiperidine-4-carboxylic acid could be a metabolite or intermediate .
- Toxicity: Limited data exist for the target compound, but diphenoxylate’s LD50 (221 mg/kg in rats) highlights the need for cautious handling .
Biological Activity
4-Phenylpiperidine-4-carboxylic acid hydrochloride (4-PICA HCl) is a significant compound in medicinal chemistry, particularly recognized for its potential analgesic and psychoactive properties. This compound is a derivative of piperidine, characterized by its phenyl group and carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 239.7 g/mol. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in pain management and neuropharmacology.
Chemical Structure and Properties
The structure of 4-PICA HCl can be represented as follows:
- Molecular Weight: 239.7 g/mol
- Appearance: White crystalline solid
- Solubility: Enhanced solubility in water due to the hydrochloride form
Research indicates that 4-PICA HCl may interact with various neurotransmitter systems, particularly those involving opioid receptors, dopamine, and serotonin pathways. While the exact mechanism remains under investigation, it is hypothesized that the compound may exhibit analgesic effects similar to other piperidine derivatives by modulating these pathways.
Analgesic Properties
4-PICA HCl has been studied for its potential as an analgesic agent. It is believed to interact with opioid receptors in the central nervous system, which play a critical role in pain modulation. Some studies suggest that it may have a similar action profile to pethidine, a known opioid analgesic.
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of 4-PICA HCl, suggesting its utility in treating neurological disorders. The compound's influence on dopaminergic pathways positions it as a candidate for further exploration in conditions such as Parkinson's disease and depression.
Comparative Analysis with Related Compounds
To better understand the unique properties of 4-PICA HCl, a comparative analysis with other piperidine derivatives is presented below:
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| 4-Phenylpiperidine-4-carboxylic acid | Piperidine ring + phenyl + carboxylic acid | Analgesic potential; interacts with opioid receptors |
| Piperidine | Simple piperidine ring | Basic structure; minimal biological activity |
| N-Methylpiperidine | Methyl group on nitrogen | Primarily used as solvent; low pharmacological activity |
| 3-Hydroxy-N-(4-methylphenyl)piperidine | Hydroxylated piperidine | Different receptor interactions due to hydroxyl group |
This table illustrates how 4-PICA HCl stands out due to its specific functional groups that confer unique biological activities not found in simpler piperidine derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of 4-PICA HCl:
- Analgesic Activity Study : A study evaluated the analgesic effects of 4-PICA HCl using animal models. Results indicated significant pain relief comparable to established opioid analgesics, suggesting its potential for clinical use.
- Neuropharmacological Research : Research exploring the interaction of 4-PICA HCl with dopaminergic systems showed promising results in enhancing dopamine release, which could be beneficial for treating mood disorders.
- Opioid Receptor Binding Affinity : Binding studies revealed that 4-PICA HCl demonstrates affinity for mu-opioid receptors, supporting its classification as a potential analgesic agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-phenylpiperidine-4-carboxylic acid hydrochloride, and what key reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of aromatic acid chlorides with piperidine derivatives under controlled conditions. For example, fluorinated analogs (e.g., 1-(4-fluorobenzyl)piperidine derivatives) are synthesized via nucleophilic substitution or coupling reactions, with temperature (60–100°C) and solvent choice (e.g., DMF, THF) critical for optimizing yield . Purification via recrystallization or column chromatography is recommended to achieve >98% purity. Reaction time and stoichiometric ratios of reagents (e.g., sodium hydroxide as a base) must be tightly controlled to minimize byproducts .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Loss on drying (LOD) tests at 105°C for 2 hours can determine residual solvent content, with acceptance criteria ≤0.5% . Mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy further validate molecular weight and functional groups .
Q. What are the primary research applications of this compound in medicinal chemistry and pharmacology?
- Methodological Answer : The compound serves as a precursor for opioid analogs (e.g., diphenoxylate-related compounds) and is studied for receptor binding interactions. Its piperidine core is a scaffold for developing analgesics and anticonvulsants. Biological assays, such as enzyme inhibition studies (e.g., acetylcholinesterase), are used to evaluate therapeutic potential .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of 4-phenylpiperidine-4-carboxylic acid derivatives?
- Methodological Answer : Byproducts often arise from incomplete cyclization or side-chain reactions. Optimization strategies include:
- Using catalytic agents (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency.
- Employing inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Screening solvents (e.g., dichloromethane vs. ethanol) to improve solubility and reaction kinetics.
- Real-time monitoring via thin-layer chromatography (TLC) to track reaction progress .
Q. What strategies are effective in resolving discrepancies in biological activity data across different studies involving this compound?
- Methodological Answer : Discrepancies may stem from variations in assay conditions (e.g., pH, temperature) or compound purity. Researchers should:
- Standardize protocols (e.g., IC₅₀ measurements) across laboratories.
- Validate purity using orthogonal methods (e.g., HPLC + elemental analysis).
- Perform dose-response curves in triplicate to ensure reproducibility.
- Cross-reference data with structurally similar compounds (e.g., meperidine derivatives) to identify structure-activity trends .
Q. What computational approaches are used to model the interactions of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like opioid receptors. Density functional theory (DFT) calculations analyze electronic properties influencing reactivity. PubChem-derived descriptors (e.g., logP, topological polar surface area) guide pharmacokinetic profiling .
Q. How can researchers ensure compliance with regulatory requirements when handling this compound?
- Methodological Answer : The compound is regulated under Schedule II in some jurisdictions due to its structural similarity to controlled substances. Compliance involves:
- Obtaining DEA/FDA licenses for procurement and storage.
- Maintaining detailed logs of usage and disposal.
- Adhering to USP guidelines for analytical reference standards, including proper documentation of batch-specific certificates of analysis (CoA) .
Q. What experimental approaches are used to validate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : SAR studies involve:
- Synthesizing analogs with modified substituents (e.g., halogenation at the phenyl ring).
- Testing analogs in functional assays (e.g., calcium flux assays for receptor activation).
- Using X-ray crystallography or cryo-EM to resolve binding conformations.
- Applying QSAR (quantitative SAR) models to correlate structural features with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
